molecular formula C21H23NO5 B5639285 2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-6-methyl-4H-pyran-4-one

2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-6-methyl-4H-pyran-4-one

Cat. No. B5639285
M. Wt: 369.4 g/mol
InChI Key: MUZMXXMEZMAMBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-6-methyl-4H-pyran-4-one typically involves multi-component reactions that allow for the efficient construction of the pyran-4-one core. For instance, a novel and efficient synthesis method involves a one-pot, four-component reaction, offering ease of handling, good yields, and simplified workup processes (Bade & Vedula, 2015).

Molecular Structure Analysis

The molecular and crystal structure of compounds within this chemical family, including pyranones and benzopyrans, has been elucidated through spectroscopic methods such as IR, NMR, and X-ray diffraction analysis. These analyses confirm the complex structures and provide insight into the molecular conformation and crystal packing (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving pyran-4-one derivatives are diverse and can lead to various functionalized compounds. The reactivity is often explored through multi-component condensation reactions, highlighting the versatility of these compounds in synthetic chemistry. The reactions are facilitated by the active methylene group present in the pyran-4-one ring, allowing for the formation of a wide range of derivatives (Ibrahim et al., 2002).

Physical Properties Analysis

The physical properties, including crystal structure and solubility, of pyran-4-one derivatives are crucial for understanding their behavior in various environments. X-ray crystallography has been instrumental in determining the detailed structural properties, revealing the arrangements of molecules in crystals and their intermolecular interactions, which are essential for predicting solubility and stability (Covarrubias-zúñiga & Espinosa-Pérez, 1997).

Chemical Properties Analysis

The chemical properties of pyran-4-one derivatives are characterized by their reactivity in various chemical reactions. These compounds can undergo nucleophilic addition, condensation, and cyclization reactions, highlighting their utility in synthetic organic chemistry. The presence of multiple functional groups allows for selective reactivity, enabling the synthesis of complex molecules with potential applications in various fields (Alizadeh & Ghanbaripour, 2013).

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidine-1-carbonyl]-6-methylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-14-8-16(23)10-19(27-14)20(24)22-7-3-6-21(2,12-22)11-15-4-5-17-18(9-15)26-13-25-17/h4-5,8-10H,3,6-7,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZMXXMEZMAMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)C(=O)N2CCCC(C2)(C)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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